N-Butylbenzene-2,3,4,5,6-D5

説明

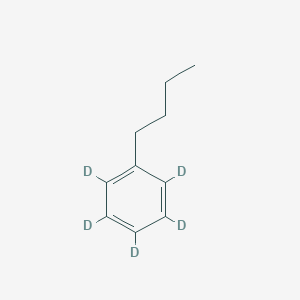

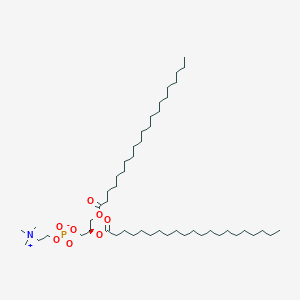

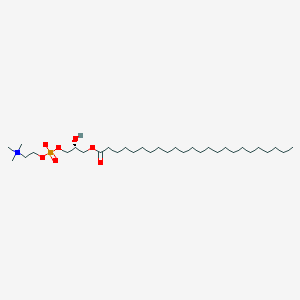

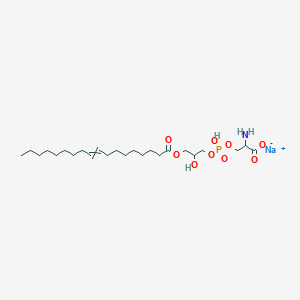

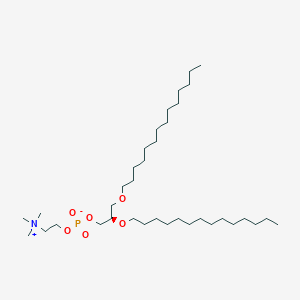

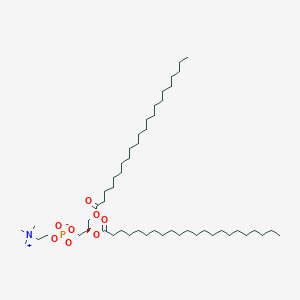

N-Butylbenzene-2,3,4,5,6-D5 is a variant of n-butylbenzene, which consists of a phenyl group attached to the 1 position of a butyl group . It is used in the synthesis of alkylated pentacene and ladder-type oligo(p-phenylene)s to improve solubility in common organic solvents .

Synthesis Analysis

The synthesis of n-butylbenzene involves the reaction of chlorobenzene and butylmagnesium bromide, which was one of the first demonstrations of the Kumada coupling using nickel diphosphine catalysts .Molecular Structure Analysis

The molecular formula of N-Butylbenzene-2,3,4,5,6-D5 is C10H9D5 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The pyrolysis of n-butylbenzene, which widely exists in transportation fuels and their surrogate mixtures, has been investigated . Both reactive and stable pyrolysis products were comprehensively detected with synchrotron vacuum ultraviolet photoionization mass spectrometry .Physical And Chemical Properties Analysis

N-Butylbenzene-2,3,4,5,6-D5 is a colorless liquid . Its molecular weight is around 139.25 g/mol .科学的研究の応用

Thermal Cracking Studies

N-Butylbenzene-2,3,4,5,6-D5 is used in the study of thermal cracking at high pressure . The thermal cracking of n-butylbenzene was experimentally studied at high pressure (70 MPa), and moderate temperatures (583, 603, 623 K), for conversions of n-butylbenzene ranging between 0.7% and 62% . This study provides valuable insights into the behavior of this compound under extreme conditions.

Kinetic Modelling

This compound is also used in kinetic modelling studies . A detailed kinetic model was constructed and validated over the entire experimental range of conversion (0.7-62%) . This helps in understanding the reaction kinetics of n-butylbenzene and its derivatives.

Pyrolysis Research

N-Butylbenzene-2,3,4,5,6-D5 is used in pyrolysis research . The main products of its pyrolysis are toluene, ethylbenzene, iso-heptyl- and iso-butylbenzene, CH4 and C2H6 . This research can help in understanding the thermal decomposition of this compound.

Oxidation Studies

This compound is used in the study of oxidation . New experimental results for the oxidation of n‐butylbenzene, a component of diesel fuel, have been obtained using three different devices . This study provides valuable insights into the oxidation behavior of this compound.

Autoignition Research

N-Butylbenzene-2,3,4,5,6-D5 is used in autoignition research . A rapid compression machine has been used to measure autoignition delay times after compression at temperatures in the range 640–960 K, at pressures from 13 to 23 bar, and at equivalence ratios from 0.3 to 0.5 . This research can help in understanding the autoignition behavior of this compound.

Shock Tube Studies

This compound is used in shock tube studies . The shock tube study was performed over a wide range of experimental temperatures, pressures, and equivalence ratios, with air used as the fuel diluent . This study provides valuable insights into the behavior of this compound under shock conditions.

特性

IUPAC Name |

1-butyl-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i4D,5D,6D,8D,9D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKPCBLVNKHBMX-SPUMIAEJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC)[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butylbenzene-2,3,4,5,6-D5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-|EO)-3-[(carboxy-|EO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato(3-)-|EN3,|EO1]-, hydrogen (1:1)](/img/structure/B3044032.png)

![[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044042.png)

![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)

![Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt](/img/structure/B3044046.png)

![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)